molecular formula C10H7BrN2O4 B1450695 Ethyl 2-bromo-3-cyano-6-nitrobenzoate CAS No. 1805572-85-3

Ethyl 2-bromo-3-cyano-6-nitrobenzoate

Cat. No.: B1450695
CAS No.: 1805572-85-3
M. Wt: 299.08 g/mol
InChI Key: GFAKYBJWKXJYPJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-6-nitrobenzoate is a synthetic aromatic ester characterized by a benzene ring substituted with bromine (Br), cyano (CN), nitro (NO₂), and ethoxycarbonyl (COOEt) groups at positions 2, 3, 6, and 1, respectively.

Properties

IUPAC Name

ethyl 2-bromo-3-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)8-7(13(15)16)4-3-6(5-12)9(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKYBJWKXJYPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Profile and Molecular Properties

Compound Name Substituents (Position) Key Functional Groups Molecular Weight*
Ethyl 2-bromo-3-cyano-6-nitrobenzoate Br (2), CN (3), NO₂ (6), COOEt (1) Bromo, cyano, nitro, ethoxyester ~315.1 g/mol
Methyl 3-bromo-2-(bromomethyl)propionate Br (3), BrCH₂ (2), COOMe (1) Dihalo, methyl ester ~259.9 g/mol
Ethyl 3-bromo-2-(bromomethyl)propionate Br (3), BrCH₂ (2), COOEt (1) Dihalo, ethyl ester ~287.9 g/mol
Ethyl [2-amino-6-bromo-...]chromene-3-carboxylate Br (6), NH₂ (2), CN, COOEt Bromo, amino, cyano, ethoxyester ~405.2 g/mol

*Molecular weights calculated based on substituent atomic masses.

Key Observations :

  • Electron-Withdrawing Groups: The nitro and cyano groups in this compound enhance electrophilicity at the benzene ring, making it more reactive in nucleophilic aromatic substitution compared to dihalo esters like Methyl 3-bromo-2-(bromomethyl)propionate, which lack such groups .
  • Biological Activity: Brominated aromatic compounds, such as those listed in bioactive extracts (e.g., turmeric, ginger ), often exhibit antifungal or antimicrobial properties. However, the nitro group in this compound may confer distinct toxicity or reactivity profiles compared to natural brominated analogs.

Preparation Methods

General Synthetic Strategy

The synthetic route to ethyl 2-bromo-3-cyano-6-nitrobenzoate generally follows these key steps:

  • Starting from appropriately substituted aniline or toluene derivatives.
  • Introduction of the nitro group via nitration under controlled acidic conditions.
  • Conversion of amino groups to cyano groups through diazotization followed by nucleophilic substitution with cyanide sources.
  • Bromination at the 2-position using selective electrophilic aromatic substitution.
  • Oxidation of methyl groups (if starting from toluene derivatives) to carboxylic acid followed by esterification to form the ethyl ester.

Cyanation via Diazonium Salt Intermediates

According to US Patent US6613930B2, cyanobenzoic acid derivatives, including meta- and para-substituted cyano compounds, can be prepared by diazotization of amino-substituted aromatic compounds followed by reaction with cyanate ions or other cyanide sources. The process involves:

  • Diazotization of 2-amino-5-nitrotoluene or 2-amino-4-nitrotoluene with sodium nitrite and acid.
  • Subsequent reaction with cyanide sources to replace the diazonium group with a cyano group.
  • Oxidation of methyl groups to carboxylic acids using oxidants like potassium permanganate.
  • Esterification to form ethyl esters.

This method allows for selective introduction of the cyano group meta to the nitro substituent and is adaptable to halogenated derivatives, including brominated compounds.

Halogenation (Bromination)

Selective bromination at the 2-position can be achieved by electrophilic aromatic substitution using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions. The presence of electron-withdrawing groups (nitro and cyano) directs bromination to the desired position and reduces polybromination.

Nitration

Nitration is typically performed using mixed acid systems (nitric acid and sulfuric acid) at low temperatures (0–5 °C) to control regioselectivity and avoid over-nitration. The nitration step can precede or follow halogenation depending on the stability of intermediates.

Esterification

The final step involves converting the carboxylic acid intermediate to the ethyl ester via reaction with ethanol in the presence of acid catalysts or by using thionyl chloride to form the acid chloride followed by alcoholysis. For example, the patent CN112574040B describes a method where thionyl chloride reacts with the acid intermediate, then ethanol is added to yield the ethyl ester.

Example Synthetic Procedure (Adapted and Integrated)

Step Reagents & Conditions Description Yield & Purity
1. Nitration Compound A + Conc. H2SO4 + 65% HNO3, 0–2 °C, then 25–35 °C, 24–26 h Nitration of starting aromatic compound to introduce nitro group ~94% yield, >98% purity
2. Oxidation Compound B + KMnO4 + Pyridine + H2O, 85–90 °C, 23–26 h Oxidation of methyl group to carboxylic acid High conversion
3. Halogenation (Bromination) Brominating agent (Br2 or NBS), controlled temp Introduction of bromine at 2-position Selective substitution
4. Diazotization and Cyanation NaNO2/HCl, then KCN or cyanate source, 0–5 °C Conversion of amino group to cyano group via diazonium intermediate Efficient cyanation
5. Esterification Compound C + SOCl2, 60–65 °C, 3–5 h; then ethanol, 80–85 °C, 22–25 h Formation of ethyl ester from acid chloride intermediate High yield, pure product

Research Findings and Notes

  • The nitration step requires careful temperature control to avoid multiple nitration or degradation.
  • Potassium permanganate oxidation is effective for converting methyl groups to carboxylic acids in the presence of pyridine and water, which helps solubilize reactants and moderate the reaction.
  • Diazotization followed by cyanation is a versatile method for introducing the cyano group meta or para to other substituents on the aromatic ring.
  • Bromination selectivity is influenced by the directing effects of the nitro and cyano groups; typically, bromination occurs ortho or para to activating groups, but here the electron-withdrawing groups direct substitution to the 2-position.
  • Esterification via acid chloride intermediates (using thionyl chloride) followed by ethanolysis yields high purity ethyl esters suitable for further applications.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature (°C) Time (h) Notes
Nitration Conc. H2SO4 + 65% HNO3 0–35 24–26 Low temp initial addition
Oxidation KMnO4 + Pyridine + H2O 85–90 23–26 Converts methyl to carboxylic acid
Bromination Br2 or NBS Controlled Variable Selective electrophilic substitution
Diazotization/Cyanation NaNO2/HCl + KCN or cyanate source 0–5 1–2 Formation of cyano group
Esterification SOCl2 then Ethanol 60–85 25–30 Via acid chloride intermediate

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-3-cyano-6-nitrobenzoate?

The synthesis typically involves sequential functionalization of a benzoate precursor. Key steps include:

  • Nitration : Introduce the nitro group using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to favor meta/para substitution .
  • Bromination : Electrophilic bromination with Br₂/FeBr₃ or NBS (N-bromosuccinimide) in non-polar solvents to target ortho/para positions relative to existing substituents .
  • Cyanation : Replace a bromine or activate a position via Rosenmund-von Braun reaction (CuCN in DMF) or nucleophilic substitution with KCN .
  • Esterification : Ethyl ester formation via acid-catalyzed (H₂SO₄) reflux of the corresponding benzoic acid with ethanol .

Q. How can spectroscopic methods characterize this compound?

  • ¹H/¹³C NMR : Identify substituent positions (e.g., nitro groups cause downfield shifts; bromine splits neighboring protons) .
  • IR Spectroscopy : Detect functional groups (C≡N stretch ~2240 cm⁻¹, NO₂ asymmetric stretch ~1530 cm⁻¹) .
  • GC-MS : Confirm molecular weight (via molecular ion peak) and fragmentation patterns .

Q. What are the key functional groups influencing reactivity?

  • Nitro (-NO₂) : Electron-withdrawing, directs electrophilic substitution to meta positions.
  • Bromo (-Br) : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings).
  • Cyano (-CN) : Stabilizes intermediates via conjugation, participates in cycloadditions .

Q. What purification techniques are effective for this compound?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) .

Advanced Research Questions

Q. How do competing substituent effects influence regioselectivity in electrophilic substitutions?

The nitro group (meta-directing) and bromine (ortho/para-directing) create competing electronic effects. Computational modeling (DFT) or isotopic labeling can predict dominant pathways. For example, nitration may favor the position least sterically hindered by the ethyl ester .

Q. How can conflicting XRD and NMR data for structural elucidation be resolved?

  • Cross-Validation : Use SHELX for crystallographic refinement to resolve ambiguities in bond angles/distances .
  • 2D NMR (COSY, NOESY) : Confirm spatial relationships between protons (e.g., coupling between aromatic protons and adjacent substituents) .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for bromination efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyanation kinetics.
  • Temperature Control : Low temperatures (-10°C) minimize side reactions during nitration .

Q. What mechanistic insights exist for cyanation reactions in similar nitroaromatics?

  • Rosenmund-von Braun Mechanism : Aryl halides react with CuCN under reflux to form nitriles via radical intermediates.
  • Nucleophilic Substitution : KCN in DMF displaces bromine in activated aromatic systems. Monitor intermediates via LC-MS .

Q. How do solvent polarity and temperature alter reaction pathways?

  • Polar Solvents : Stabilize charged intermediates in SNAr (nucleophilic aromatic substitution).
  • Non-Polar Solvents : Favor radical mechanisms (e.g., bromination with NBS). Kinetic studies (time-resolved IR) can track pathway dominance .

Q. What stability challenges arise under varying storage conditions?

  • Thermal Degradation : Perform TGA (Thermogravimetric Analysis) to identify decomposition thresholds (>150°C).
  • Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction .

Data Contradiction Analysis

Conflict Type Resolution Method Example
NMR vs. XRD bond length mismatchValidate via hybrid DFT calculations (B3LYP/6-31G*) and electron density maps .Discrepancy in C-Br bond length by 0.05 Å.
GC-MS vs. elemental analysisRe-run combustion analysis (C/H/N) and compare with theoretical values .Carbon content deviation >0.3%.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-3-cyano-6-nitrobenzoate
Reactant of Route 2
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Ethyl 2-bromo-3-cyano-6-nitrobenzoate

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